4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine
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Overview
Description
4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine is an amine organic substance . It is an integral part of several kinase inhibitors and nucleoside drugs such as avapritinib and remdesivir . It is also used as an intermediate for APIs and in the synthesis of the phosphoramidate GS-5734 prodrug for potential treatment of Ebola virus infections .
Synthesis Analysis
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives has been achieved through various methods, including synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal mediated synthesis, and rearrangement of pyrrolooxadiazines . A one-pot two-step synthesis of substituted pyrrolo[2,1-f]-[1,2,4]triazin-4(3H)-ones has also been proposed .Molecular Structure Analysis
While specific structural analysis for 4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine is not available, it is known that pyrrolo[2,1-f][1,2,4]triazine is a unique bicyclic heterocycle, containing an N–N bond with a bridgehead nitrogen .Scientific Research Applications
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Kinase Inhibitors in Cancer Therapy
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Antiviral Drug Development
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Antimicrobial Activity
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AAK1 Inhibitors
These applications highlight the versatility and potential of this intriguing heterocycle in advancing scientific knowledge and improving human health. If you need further details or have additional questions, feel free to ask! 😊
properties
IUPAC Name |
5-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN4/c7-4-1-2-11-5(4)6(8)9-3-10-11/h1-3H,(H2,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHDKSFLAOFGRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1I)C(=NC=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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